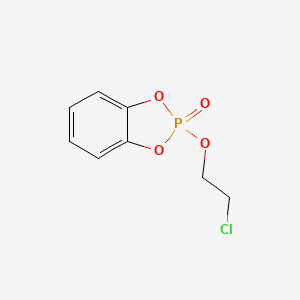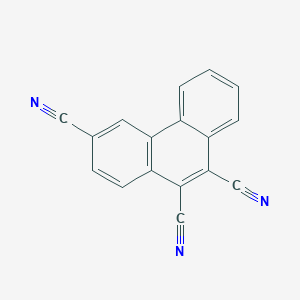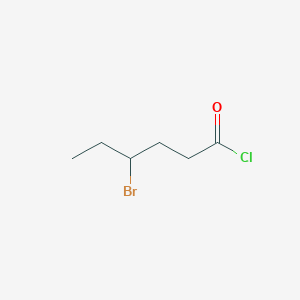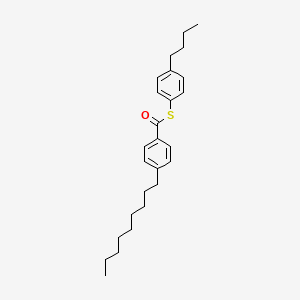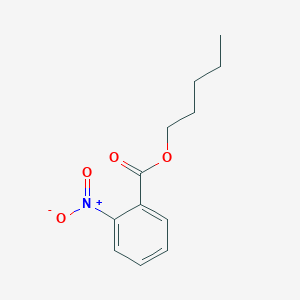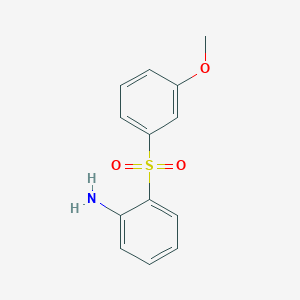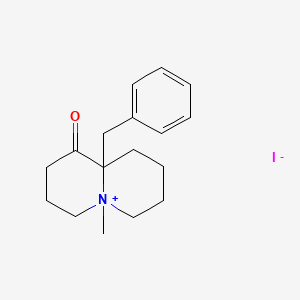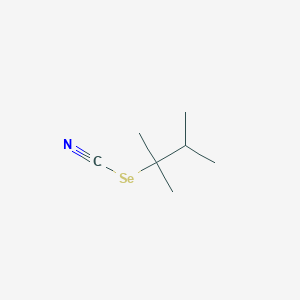
2,3-Dimethylbutan-2-yl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylbutan-2-yl selenocyanate is an organoselenium compound with the molecular formula C7H13NSe. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium in its structure imparts distinctive reactivity and biological activity, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutan-2-yl selenocyanate typically involves the reaction of 2,3-dimethylbutan-2-ol with selenocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutan-2-ol reacts with potassium selenocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of selenium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,3-Dimethylbutan-2-yl selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenocyanate group to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dimethylbutan-2-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes in biological systems.
作用機序
The biological activity of 2,3-Dimethylbutan-2-yl selenocyanate is primarily attributed to the selenium atom in its structure. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases . These enzymes play crucial roles in protecting cells from oxidative damage and regulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
Comparison
2,3-Dimethylbutan-2-yl selenocyanate is unique due to its branched alkyl structure, which can influence its reactivity and biological activity compared to linear or aromatic selenocyanates. The presence of two methyl groups on the butane backbone can affect the compound’s steric and electronic properties, potentially leading to different reactivity patterns and biological effects .
特性
CAS番号 |
61406-94-8 |
|---|---|
分子式 |
C7H13NSe |
分子量 |
190.16 g/mol |
IUPAC名 |
2,3-dimethylbutan-2-yl selenocyanate |
InChI |
InChI=1S/C7H13NSe/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |
InChIキー |
KIMRITQNPMCAEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


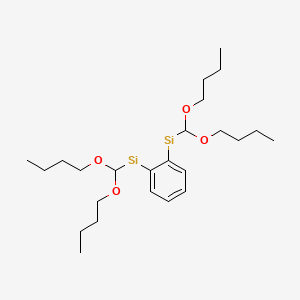
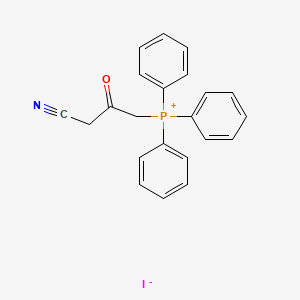
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
